
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C28H28FN3O3S and its molecular weight is 505.61. The purity is usually 95%.
BenchChem offers high-quality 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Crystal Structure and Interaction Analysis
The crystal structures of compounds structurally related to the specified compound have been studied, revealing insights into their molecular interactions and packing. Ullah and Altaf (2014) investigated crystal structures of 1-aryl-4-(biarylmethylene)piperazines, related to the specified compound, and found extensive hydrogen bonding in some cases and C-H⋯O short contacts leading to one-dimensional networks in others (Ullah & Altaf, 2014).
2. Anticancer Potential
Lee et al. (2013) explored a novel compound structurally similar to the specified molecule, demonstrating its potential in inducing apoptosis of cancer cells, inhibiting tumor growth, and enhancing survival in tumor xenograft models. This study highlights the anticancer applications of such compounds (Lee et al., 2013).
3. Antioxidant Properties
Malík et al. (2017) studied the antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a piperazin-1-yl moiety. They found that these compounds exhibited promising antioxidant potential, comparable to reference drugs (Malík et al., 2017).
4. Antiviral Activity
Selvakumar et al. (2018) synthesized a series of sulfonamide and urea derivatives related to the specified compound and evaluated their antiviral activity. One of the derivatives exhibited higher antiviral activity than a commercial antiviral drug, showcasing the potential of such compounds in antiviral applications (Selvakumar et al., 2018).
5. Synthesis and Characterization for Receptor Studies
Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives, demonstrating high 5-HT(1A) receptor affinity and good fluorescence properties. These findings suggest potential applications in receptor studies and imaging (Lacivita et al., 2009).
6. Synthesis Techniques for Structural Derivatives
Acharyulu et al. (2010) described the synthesis of quinazolin-4(3H)-one derivatives, structurally similar to the specified compound, highlighting advancements in synthetic techniques that could be applicable for the synthesis of related compounds (Acharyulu et al., 2010).
7. Biological Screening for Diverse Applications
Khan et al. (2019) synthesized and screened a series of derivatives for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, indicating the broad spectrum of potential applications (Khan et al., 2019).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-19-8-10-22(16-20(19)2)36(33,34)27-18-30-25-11-9-21(35-3)17-23(25)28(27)32-14-12-31(13-15-32)26-7-5-4-6-24(26)29/h4-11,16-18H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDLESAWUHPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



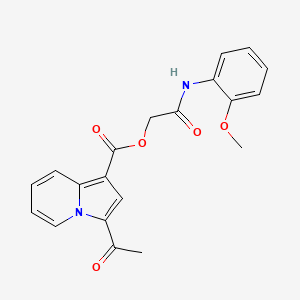
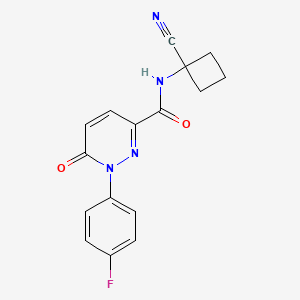
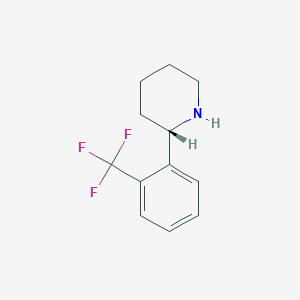
![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)
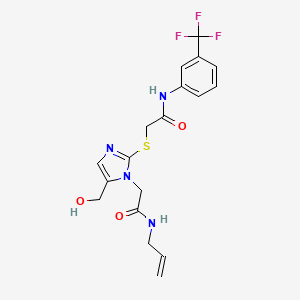

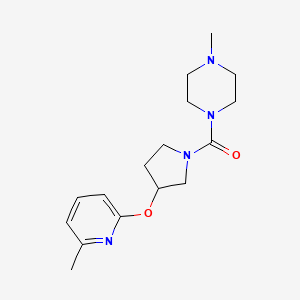
![2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2818665.png)
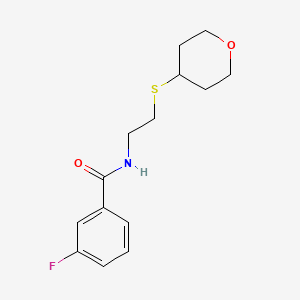
![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2818671.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)